molecular formula C21H17ClN4O3 B2454467 N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide CAS No. 1115371-86-2

N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide

Cat. No. B2454467
CAS RN: 1115371-86-2
M. Wt: 408.84
InChI Key: FWEYCMTUFRTKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A compound structurally related to N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide exhibited potential anticancer properties. Al-Sanea et al. (2020) synthesized derivatives with different aryloxy groups attached to the pyrimidine ring, showing cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and SN12C, among others (Al-Sanea et al., 2020).

Antitumor Agents

Gangjee et al. (2005) designed and synthesized derivatives as dual inhibitors of dihydrofolate reductase and thymidylate synthase, demonstrating potent inhibitory activity and potential as antitumor agents (Gangjee et al., 2005).

Antimicrobial and Antiviral Activities

Hilmy et al. (2021) prepared new pyrrolo[2,3-d]pyrimidine derivatives with promising antimicrobial and antiviral activities, including activity against Newcastle disease (Hilmy et al., 2021).

Inhibition of Intimal Hyperplasia

Takai et al. (2003) investigated a chymase inhibitor with a similar structure, which suppressed intimal hyperplasia after balloon injury in dog carotid arteries, demonstrating potential applications in cardiovascular diseases (Takai et al., 2003).

Herbicidal Activity

Molecular Docking Studies

Bommeraa et al. (2019) developed a synthesis method for a related compound and conducted docking studies, highlighting its potential in drug design and discovery (Bommeraa et al., 2019).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c22-16-9-5-4-8-14(16)10-23-17(27)12-26-20(28)19-18(25-21(26)29)15(11-24-19)13-6-2-1-3-7-13/h1-9,11,24H,10,12H2,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEYCMTUFRTKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide

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